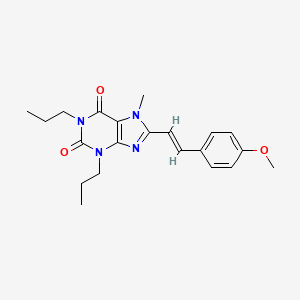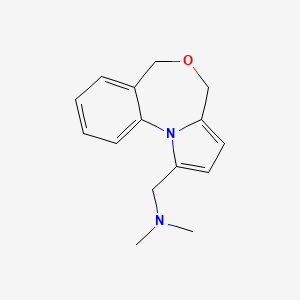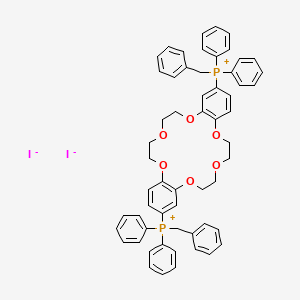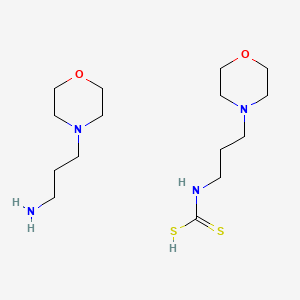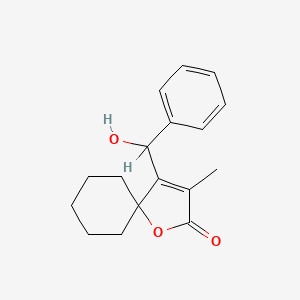
2-(3-(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)prop-1-enyl)-1,3,3-trimethyl-3H-indolium formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is a derivative of indolium and is often used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)prop-1-enyl]-1,3,3-trimethyl-3H-indolium formate typically involves the following steps :
Condensation Reaction: The initial step involves the condensation of 1,3,3-trimethylindolin-2-ylidene with prop-1-enyl in the presence of formic acid and acetic anhydride. Magnesium oxide is used as a catalyst to facilitate the reaction.
Purification: The resulting product is then purified through crystallization or other suitable methods to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[3-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)prop-1-enyl]-1,3,3-trimethyl-3H-indolium formate undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction produces reduced derivatives.
Scientific Research Applications
2-[3-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)prop-1-enyl]-1,3,3-trimethyl-3H-indolium formate has a wide range of applications in scientific research :
Chemistry: Used as a dye and in the synthesis of other complex organic compounds.
Biology: Employed in staining and labeling biological samples.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of color filters and other optical materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways . It acts as a photochromic dye, changing color upon exposure to ultraviolet light. This property is utilized in various applications, including optical data storage and smart windows.
Comparison with Similar Compounds
Similar Compounds
- 1,3-dihydro-1,3,3-trimethyl-6-nitrospiro(2H-1-benzopyran-2,2’-indole)
- 1,3-bis(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-2-propanone
Uniqueness
What sets 2-[3-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)prop-1-enyl]-1,3,3-trimethyl-3H-indolium formate apart is its high quantum yield and stability under various conditions. Its ability to undergo multiple types of chemical reactions and its wide range of applications make it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
83950-17-8 |
|---|---|
Molecular Formula |
C25H29N2.CHO2 C26H30N2O2 |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
(2E)-1,3,3-trimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indole;formate |
InChI |
InChI=1S/C25H29N2.CH2O2/c1-24(2)18-12-7-9-14-20(18)26(5)22(24)16-11-17-23-25(3,4)19-13-8-10-15-21(19)27(23)6;2-1-3/h7-17H,1-6H3;1H,(H,2,3)/q+1;/p-1 |
InChI Key |
WMTBGJJRSWDWGU-UHFFFAOYSA-M |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/3\C(C4=CC=CC=C4N3C)(C)C)C)C.C(=O)[O-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C.C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


